molecular formula C7H8F2N2O2 B592031 7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione CAS No. 1624260-16-7

7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione

Cat. No.: B592031
CAS No.: 1624260-16-7
M. Wt: 190.15
InChI Key: FRMLTAJPBIYSSO-UHFFFAOYSA-N
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Description

7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione (CAS 1624260-16-7) is a high-purity (95%) chemical building block with a molecular formula of C7H8F2N2O2 and a molecular weight of 190.15 g/mol . This compound features a unique hybrid scaffold integrating piperazine and pyrrolidine rings, which are privileged structures in pharmaceutical development known to enhance biological activity . The strategic incorporation of two fluorine atoms at the 7-position is a critical structural feature. In medicinal chemistry, fluorination is a well-established strategy to improve the metabolic stability, membrane permeability, and bioavailability of drug candidates . This makes the compound an exceptionally valuable intermediate for researchers designing novel molecules in areas such as anticancer, antiviral, and central nervous system (CNS) drug discovery . The presence of the piperazine moiety is frequently found in approved drugs, while the pyrrolidine ring is a common feature in various bioactive molecules, including kappa opioids and HIV reverse transcriptase inhibitors . As a fused, polycyclic system, this reagent is intended for research use only (RUO) and is strictly for laboratory applications. It should be stored at 2-8°C to maintain stability .

Properties

IUPAC Name

7,7-difluoro-4,6,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O2/c8-7(9)1-4-6(13)10-5(12)2-11(4)3-7/h4H,1-3H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMLTAJPBIYSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC(=O)CN2CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Optimal yields for pyrrolopyrazine derivatives are achieved in polar aprotic solvents (e.g., DCM, ethanol) at ambient to reflux temperatures. For fluorinated analogs, reaction temperatures may require modulation to accommodate the electron-withdrawing effects of fluorine, which can slow reaction kinetics.

Catalytic Systems

Acid catalysts (e.g., HOAc) are critical for facilitating the Pictet-Spengler step, while PPh₃ acts as a ligand in the Wittig reaction. Fluorine’s electronegativity may necessitate stronger acids or prolonged reaction times to achieve comparable conversion rates.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). For fluorinated compounds, reverse-phase HPLC may enhance purity, particularly given fluorine’s impact on polarity.

Spectroscopic Confirmation

  • ¹H NMR : Fluorine substituents induce deshielding of adjacent protons, with coupling constants (J<sub>H-F</sub>) ranging from 45–55 Hz.

  • ¹³C NMR : Fluorine atoms cause significant upfield shifts for adjacent carbons (e.g., Δδ ≈ 20–30 ppm).

  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula C₇H₈F₂N₂O₂ (M.Wt: 190.15).

X-ray Crystallography

Single-crystal X-ray analysis validates the tetrahydropyrrolopyrazine architecture and fluorine placement, as demonstrated for related compounds.

Preparation of Stock Solutions and Formulations

Stock Solution Protocols

As per technical documentation, stock solutions are prepared at concentrations of 1 mM, 5 mM, and 10 mM using dimethyl sulfoxide (DMSO) or aqueous buffers.

ConcentrationVolume (1 mg)Volume (5 mg)Volume (10 mg)
1 mM5.259 mL26.295 mL52.590 mL
5 mM1.052 mL5.259 mL10.518 mL
10 mM0.526 mL2.629 mL5.259 mL

In Vivo Formulation Guidelines

For biological studies, the compound is solubilized in DMSO (master liquid) and diluted with co-solvents like PEG300 and Tween 80 to enhance bioavailability. Critical steps include:

  • Dissolving the compound in DMSO at ≤10% v/v.

  • Sequential addition of PEG300 (30%), Tween 80 (5%), and ddH₂O (55%) with vortexing.

  • Clarification via centrifugation or filtration (0.22 µm).

Analytical Quality Control

Purity Standards

Batch-specific certificates of analysis (COA) report purity >98.00%, validated via HPLC with UV detection at 254 nm .

Chemical Reactions Analysis

Types of Reactions

7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

Antiviral Pyrazinoindole-dione Derivatives

Key compounds include pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives (e.g., compounds 36, 52, 78), which exhibit activity against Flaviviridae viruses (HCV, DENV, YFV).

  • Compound 36 (6-nitro substitution):
    • Activity : EC50 = 1.6 µM (HCV 1b), 2.57 µM (HCV 1a).
    • Mechanism : Targets HCV NS5B RNA-dependent RNA polymerase (RdRp) via nitro group interactions with Arg158 and Phe223. The nitro group also chelates Mn²⁺/Mg²⁺ ions in the RdRp active site .
    • Resistance Profile : High genetic barrier; single mutation (T181I) reduces susceptibility 2.43-fold .
  • Compound 52 (acetohydroxamic acid substituent):

    • Activity : Effective against DENV.
    • Mechanism : The -CH2CONHOH group enhances metal chelation and hydrogen bonding with RdRp .
  • Compound 78 (methyl-substituted indole):

    • Activity : Most potent against YFV.
    • Structural Insight : Methyl group improves lipophilicity and target engagement .
Herbicidal Pyrrolo-Pyrazine-diones
  • 2-(4-Chloro-2-fluorophenyl)-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3-dione :
    • Activity : High herbicidal efficacy due to the 4-chloro-2-fluorophenyl group, which enhances target binding and stability .
Parent and Modified Pyrrolo-Pyrazine-diones
  • Serves as a reference for structural studies .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs) :
    • Nitro (compound 36) and fluorine (target compound) enhance binding to RdRp via polar interactions and metal chelation. Fluorine’s smaller size may reduce steric hindrance compared to nitro .
  • Metal-Chelating Moieties :
    • Acetohydroxamic acid (compound 52) and nitro groups (compound 36) stabilize interactions with Mg²⁺/Mn²⁺ in RdRp, critical for antiviral activity .
  • Aromatic Substitutents :
    • Chloro/fluorophenyl groups (herbicidal compounds) improve target specificity and photostability .

Physicochemical and ADMET Properties

  • Target Compound : Fluorine atoms may improve metabolic stability and bioavailability compared to nitro-substituted analogs.
  • Compound 36 : Predicted ADMET properties (SwissADME) show favorable drug-likeness, with moderate logP (2.5) and high gastrointestinal absorption .
  • Herbicidal Compounds : Chloro/fluorophenyl groups increase logP, enhancing soil persistence .

Biological Activity

7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies and case analyses.

  • Molecular Formula : C7_7H8_8F2_2N2_2O2_2
  • Molecular Weight : 190.15 g/mol
  • CAS Number : 1624260-16-7

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antifungal, cytotoxic, and genotoxic properties.

Antifungal Activity

A study evaluating the antifungal properties of related pyrrolo[1,2-a]pyrazine derivatives demonstrated that compounds in this class exhibit varying degrees of antifungal activity. For instance, a diketopiperazine compound showed mild hemolytic activity with an effective concentration (EC50) of 115.5 µg/mL against human erythrocytes and moderate cytotoxicity with a 50% inhibitory concentration (IC50) of 500 µg/mL on RAW 264.7 cell lines . While specific data on this compound is limited, its structural similarities suggest potential antifungal properties.

Cytotoxicity Studies

Cytotoxicity assays have indicated that compounds similar to this compound can exhibit significant effects on cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), K562 (chronic myelogenous leukemia).
  • Results : The tested compounds did not show cytotoxicity within the concentration range studied; however, structural modifications may enhance their activity against specific cancer types .

Genotoxicity Assessment

Genotoxicity assessments are crucial for understanding the safety profile of new compounds. In related studies involving pyrrolo derivatives:

  • Minimal chromosomal aberrations were observed compared to standard agents like streptomycin.
  • Such findings suggest that while these compounds may possess some level of toxicity, they could be safer alternatives in certain therapeutic contexts .

Data Tables

Property Value
Molecular FormulaC7_7H8_8F2_2N2_2O2_2
Molecular Weight190.15 g/mol
CAS Number1624260-16-7
Antifungal EC50115.5 µg/mL
Cytotoxic IC50500 µg/mL

Case Studies

Several case studies have highlighted the efficacy and safety of related pyrazine compounds:

  • Study on Pyrrolo Derivatives :
    • Investigated the biological effects of pyrrolo derivatives on various cell lines.
    • Found that modifications in structure significantly influenced biological activity.
  • Anticancer Activity Evaluation :
    • A series of new pyrazolo derivatives were synthesized and tested against human cancer cell lines.
    • None exhibited significant cytotoxicity; however, further structural optimization is recommended to enhance efficacy against specific targets .

Q & A

What are the most reliable synthetic routes for 7,7-difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3-dione derivatives, and how can reaction yields be optimized?

Answer:
The synthesis of pyrrolo[1,2-a]pyrazine-diones often employs tandem cyclization strategies. A robust method involves Ugi adducts as precursors:

Acid-mediated cyclization : Treat Ugi adducts (e.g., derived from amines, aldehydes, and isocyanides) with trifluoroacetic acid (TFA) to form dihydropyrazinones.

Gold(I)-catalyzed annulation : React dihydropyrazinones with AuCl(PPh₃)/AgSbF₆ to achieve regioselective annulation, yielding 7-substituted derivatives. Yields range from 60–92% depending on substituent steric effects .
Optimization Tips :

  • Use acetone-derived Ugi adducts to minimize byproducts (e.g., 7-acyl-pyrroloimidazolones via alkyne-carbonyl metathesis).
  • Adjust temperature (80–100°C) and catalyst loading (5–10 mol%) to balance reactivity and selectivity .

How can researchers address regioselectivity challenges during electrophilic functionalization of the pyrrolo[1,2-a]pyrazine-dione core?

Answer:
Regioselectivity in electrophilic reactions (e.g., acetylation) is influenced by:

  • Substituent effects : Electron-donating groups (e.g., methyl) at the 1- and 3-positions direct electrophiles to the 6- or 8-positions. For example, 1,3-dimethylpyrrolo[1,2-a]pyrazine reacts with acetyl chloride/AlCl₃ to yield 6- and 8-acetyl isomers in a 3:1 ratio .
  • Computational modeling : Use DFT calculations to predict charge distribution and reactive sites.
    Methodological Approach :
  • Conduct competitive experiments with isotopic labeling (e.g., D₂O quenching) to track reaction pathways.
  • Employ Lewis acids (e.g., AlCl₃) to stabilize transition states and enhance selectivity .

What spectroscopic and chromatographic techniques are critical for characterizing 7,7-difluorotetrahydropyrrolo[1,2-a]pyrazine-dione derivatives?

Answer:
Key Techniques :

  • ¹H/¹³C NMR : Assign fluorine-coupled splitting patterns (e.g., 7,7-difluoro groups exhibit distinct coupling constants). For example, adjacent protons show geminal F–H coupling (~50 Hz) .
  • GC-MS (Non-polar columns) : Use DB-5MS columns (30 m × 0.25 mm) with a temperature gradient (50°C to 300°C at 10°C/min) for purity analysis .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
    Data Interpretation : Cross-reference with NIST Standard Reference Database 69 for retention indices and fragmentation patterns .

How should researchers resolve contradictions in structural data (e.g., X-ray vs. NMR) for fluorinated pyrrolo[1,2-a]pyrazine-diones?

Answer:
Contradictions often arise from dynamic processes (e.g., ring puckering) or crystal packing effects.
Resolution Strategies :

Variable-temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures (−40°C to 25°C).

DFT-based conformational analysis : Compare computed NMR chemical shifts with experimental data to identify dominant conformers.

Synchrotron X-ray diffraction : High-resolution crystallography can resolve ambiguities in fluorine positioning .

What biological activities are associated with pyrrolo[1,2-a]pyrazine-dione derivatives, and how can structure-activity relationships (SAR) be explored?

Answer:
While direct studies on 7,7-difluoro derivatives are limited, structural analogs exhibit:

  • Aldose reductase inhibition : Ranirestat (a pyrrolo[1,2-a]pyrazine-dione derivative) shows IC₅₀ = 11 nM via hydrophobic interactions with the enzyme's active site .
  • Antiviral potential : Pyrazino[1,2-a]indole-diones inhibit viral replication (EC₅₀ = 2–10 µM) by targeting RNA polymerase .
    SAR Exploration :
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the 7-position to enhance metabolic stability.
  • Modify the diketopiperazine ring with aryl substituents to improve binding affinity .

What computational tools are recommended for predicting the reactivity of fluorinated pyrrolo[1,2-a]pyrazine-diones in nucleophilic environments?

Answer:

  • Gaussian 16 : Perform Fukui function analysis to identify nucleophilic/electrophilic sites.
  • AutoDock Vina : Simulate docking with biological targets (e.g., enzymes) to prioritize synthetic targets.
  • COSMO-RS : Predict solubility in polar aprotic solvents (e.g., DMSO) for reaction optimization.
    Case Study : For 7,7-difluoro derivatives, electrostatic potential maps reveal enhanced electrophilicity at the 3-position carbonyl, guiding nucleophilic attack strategies .

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